molecular formula C20H23NO5S B297937 Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B297937
M. Wt: 389.5 g/mol
InChI Key: DIMNRCXHQLJQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, commonly known as DBCO-ethyl, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DBCO-ethyl is a heterocyclic compound that contains a benzothiophene ring and a dimethoxybenzoyl group, making it a versatile compound with a wide range of applications.

Mechanism of Action

The mechanism of action of DBCO-ethyl involves the reaction between the DBCO group and an azide group. The reaction is a cycloaddition reaction that forms a triazole linkage between the two molecules. The reaction is highly selective and efficient, making it an ideal tool for bioconjugation.
Biochemical and Physiological Effects:
DBCO-ethyl does not have any known biochemical or physiological effects, as it is primarily used as a tool in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBCO-ethyl in lab experiments is its high selectivity and efficiency in bioconjugation reactions. DBCO-ethyl can be used to label a wide range of biomolecules, making it a versatile tool in scientific research. However, one of the limitations of using DBCO-ethyl is its high cost, which can be a barrier for some researchers.

Future Directions

There are several future directions for the use of DBCO-ethyl in scientific research. One potential application is in the development of new drug delivery systems. DBCO-ethyl can be used to label drug molecules, allowing for targeted drug delivery to specific cells or tissues. Another potential application is in the development of new diagnostic tools, where DBCO-ethyl can be used to label biomolecules for imaging or detection purposes.
Conclusion:
DBCO-ethyl is a versatile compound that has gained significant attention in scientific research due to its unique properties. Its high selectivity and efficiency in bioconjugation reactions make it an ideal tool for labeling biomolecules and developing new drug delivery systems and diagnostic tools. As scientific research continues to evolve, DBCO-ethyl is likely to play an increasingly important role in advancing our understanding of biological systems.

Synthesis Methods

The synthesis of DBCO-ethyl involves several steps, including the reaction of 2,4-dimethoxybenzoyl chloride with 4-methyl-2-nitroaniline to form the intermediate compound, which is then reduced to the corresponding amine. The amine is then reacted with ethyl 2-bromo-3-oxobutanoate to form the final product, DBCO-ethyl.

Scientific Research Applications

DBCO-ethyl has been widely used in scientific research due to its unique properties. One of the main applications of DBCO-ethyl is in bioconjugation reactions, where it is used to label biomolecules such as proteins, nucleic acids, and carbohydrates. DBCO-ethyl can react with azide-containing compounds in a copper-free click reaction, which is a highly efficient and selective reaction that has become a popular tool in bioconjugation.

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23NO5S/c1-4-26-20(23)17-14-7-5-6-8-16(14)27-19(17)21-18(22)13-10-9-12(24-2)11-15(13)25-3/h9-11H,4-8H2,1-3H3,(H,21,22)

InChI Key

DIMNRCXHQLJQRW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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